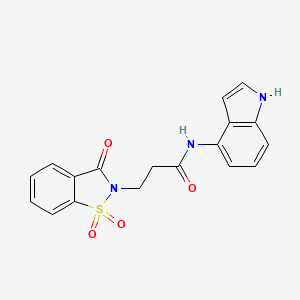

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide

Description

This compound features a 1,2-benzothiazol-3-one 1,1-dioxide core linked via a propanamide bridge to an N-(1H-indol-4-yl) group. The benzothiazole dioxolane moiety is known for its electron-withdrawing properties and metabolic stability, while the indole group is a privileged scaffold in medicinal chemistry, often associated with receptor binding and kinase inhibition .

Properties

Molecular Formula |

C18H15N3O4S |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

InChI |

InChI=1S/C18H15N3O4S/c22-17(20-15-6-3-5-14-12(15)8-10-19-14)9-11-21-18(23)13-4-1-2-7-16(13)26(21,24)25/h1-8,10,19H,9,11H2,(H,20,22) |

InChI Key |

VRIBWJMFMFLTCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide typically involves multi-step organic reactions. One common route might include:

Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminobenzenethiol, the benzothiazole ring can be formed through cyclization reactions.

Introduction of the Indole Moiety: The indole ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Amidation: The final step involves the formation of the amide bond, typically through a reaction between an acid chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions could target the carbonyl groups within the structure.

Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the benzothiazole and indole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates, particularly if they exhibit activity against specific biological targets.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it were used as a drug, its mechanism might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity for electrophilic interactions in antimicrobial targets.

- Hydrophilic substituents (e.g., hydroxyl in ) improve aqueous solubility but may reduce blood-brain barrier penetration.

- Indole-containing analog (target compound) : The 1H-indol-4-yl group introduces a planar aromatic system capable of π-π stacking and hydrogen bonding, which is critical for interactions with enzymes or receptors .

Biological Activity

The compound 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : CHN OS

- Molecular Weight : 255.2472 g/mol

- CAS Number : 83747-21-1

Research indicates that compounds containing the benzothiazole moiety often exhibit diverse biological activities, including:

- Antimicrobial Activity : Benzothiazole derivatives have shown promising results against various bacterial strains.

- Anticancer Properties : Certain analogs have been identified as potential anticancer agents by inducing apoptosis in cancer cells.

For instance, a study on related compounds demonstrated that benzothiazole derivatives can inhibit Kv1.3 channels, which are implicated in T-cell activation and proliferation, suggesting a potential role in immunomodulation .

Antimicrobial Effects

In vitro studies have indicated that the compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The induction of apoptosis is hypothesized to occur through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Safety and Toxicology

While initial findings are promising, further toxicological evaluations are necessary to ascertain the safety profile of this compound. Studies should focus on:

- Cytotoxicity : Assessing the impact on normal cells versus cancerous cells.

- Long-term Effects : Evaluating potential chronic toxicity through extended exposure studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.